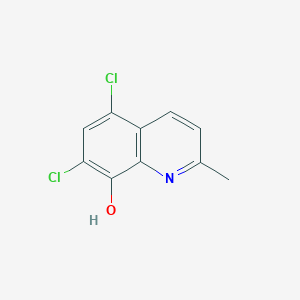

氯喹那多

描述

Chlorquinaldol is an antimicrobial agent and antiseptic, known chemically as 5,7-dichloro-2-methylquinolin-8-ol . It is a chlorinated derivative of the chelating agent 8-hydroxyquinoline and is used both topically and internally for its antimicrobial properties . Historically, it was marketed under the trade name Siosteran as an intestinal antiseptic and amebicide .

科学研究应用

Chlorquinaldol has a wide range of scientific research applications:

作用机制

Target of Action

Chlorquinaldol is a broad-spectrum antimicrobial agent . It is particularly effective against Gram-positive bacteria , especially staphylococci . These bacteria are often responsible for skin and soft tissue infections .

Mode of Action

The exact mechanism by which Chlorquinaldol exerts its bactericidal effect is unknown . It is known that 8-hydroxyquinolines, a group to which chlorquinaldol belongs, are bidentate chelators of several metal ions which act as critical enzyme cofactors . This suggests that Chlorquinaldol might interfere with the normal functioning of these enzymes, thereby inhibiting bacterial growth .

Biochemical Pathways

The chelation of metal ions could potentially disrupt a wide range of biochemical processes in the bacteria, given the critical role these ions play as enzyme cofactors .

Pharmacokinetics

It is known that chlorquinaldol is applied topically as a cream for skin infections . This suggests that it is absorbed through the skin to exert its antimicrobial effects.

Result of Action

Chlorquinaldol has been shown to be bactericidal, meaning it kills bacteria rather than merely inhibiting their growth . In time-kill studies, Chlorquinaldol showed a bactericidal activity at higher concentrations after 24-48 hours of incubation . This results in the eradication of the bacterial infection, leading to the resolution of the skin or soft tissue infection .

Action Environment

The efficacy and stability of Chlorquinaldol can be influenced by various environmental factors. For instance, resistance to certain antibiotics can impair the effect of Chlorquinaldol . Furthermore, the specific environment of a bacterial infection, such as the presence of a biofilm, can also impact the effectiveness of Chlorquinaldol .

生化分析

Biochemical Properties

Chlorquinaldol is bactericidal in both gram-positive and gram-negative bacteria . It is more effective in targeting gram-positive bacteria, particularly staphylococci

Cellular Effects

Chlorquinaldol has been shown to have a significant impact on various types of cells and cellular processes. It has been used historically as a topical antiseptic agent for skin infections . It maintains use in European countries as a combination vaginal tablet with promestriene for use in the treatment of vaginal infections .

Molecular Mechanism

8-hydroxyquinolines are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors . The addition of exogenous metal ions does not appear to alter the minimum inhibitory concentration for mycobacterium tuberculosis suggesting that the primary mechanism does not rely on chelation .

Temporal Effects in Laboratory Settings

In time-kill studies, Chlorquinaldol showed a bactericidal activity at the higher concentrations (2×, 4× MIC) after 24–48 h of incubation . This suggests that Chlorquinaldol may have long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

98% of Chlorquinaldol is converted to the sulfate form and renally excreted . This suggests that Chlorquinaldol is involved in metabolic pathways related to sulfate conjugation and renal excretion.

Transport and Distribution

Given that Chlorquinaldol is primarily excreted in the urine as the sulfate form , it can be inferred that it may interact with transporters or binding proteins involved in renal excretion.

准备方法

Chlorquinaldol can be synthesized through the reaction of 8-hydroxy-2-methylquinoline with dichlorohydantoin in the presence of a Lewis acid catalyst . Another method involves reacting 8-hydroxy-2-methylquinoline with tert-butyl hypochlorite under similar conditions . These methods are efficient and yield high-purity chlorquinaldol suitable for industrial applications.

化学反应分析

Chlorquinaldol undergoes various chemical reactions, including:

Oxidation: Chlorquinaldol can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form hydroquinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions are typically quinoline derivatives with varying degrees of substitution and oxidation states.

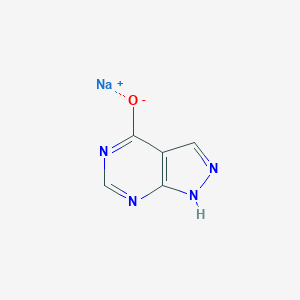

相似化合物的比较

Chlorquinaldol belongs to the class of hydroxyquinoline derivatives, which includes compounds like clioquinol and iodoquinol . Compared to these compounds, chlorquinaldol is unique in its dual chlorine substitution, which enhances its antimicrobial activity . Other similar compounds include:

Clioquinol: Known for its antifungal and antibacterial properties.

Iodoquinol: Used primarily as an antiprotozoal agent.

Oxine: Another hydroxyquinoline derivative with chelating properties.

Chlorquinaldol’s unique structure and broad-spectrum antimicrobial activity make it a valuable compound in both research and clinical settings.

属性

IUPAC Name |

5,7-dichloro-2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTXWRGISTZRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048998 | |

| Record name | 5,7-Dichloro-8-hydroxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism by which Chlorquinaldol exerts it's bacteriocidal effect is unknown. 8-hydroxyquinolines are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors. However, the addition of exogenous metal ions does not appear to alter the minimum inhibitory concentration for mycobacterium tuberculosis suggesting that the primary mechanism does not rely on chelation. | |

| Record name | Chlorquinaldol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

72-80-0 | |

| Record name | Chlorquinaldol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorquinaldol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorquinaldol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorquinaldol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dichloro-8-hydroxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorquinaldol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORQUINALDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6VHC87LLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

108-112 | |

| Record name | Chlorquinaldol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

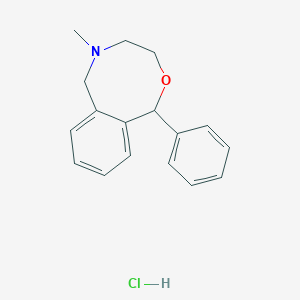

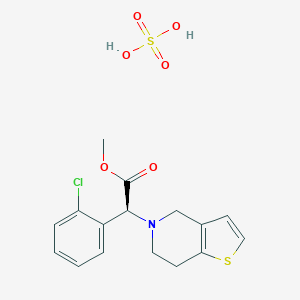

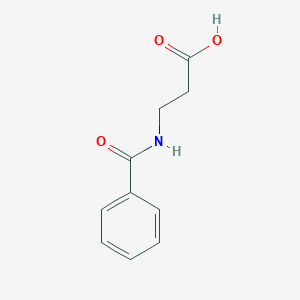

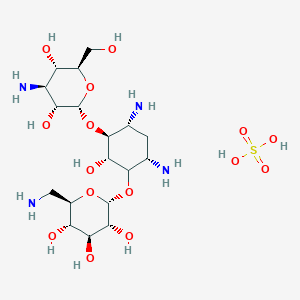

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。